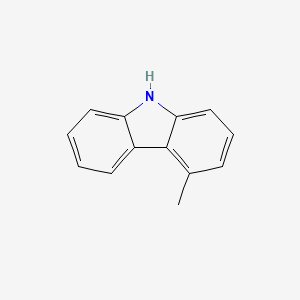

4-Methyl-9H-carbazole

Description

Historical Context and Significance of the Carbazole (B46965) Scaffold in Heterocyclic Chemistry

The parent compound, carbazole, was first isolated from coal tar in 1872. numberanalytics.comacs.org This discovery paved the way for the exploration of a vast family of related compounds. Carbazole and its derivatives are classified as heterocyclic compounds due to the presence of a nitrogen atom within their ring structure. This class of compounds is of great importance in organic chemistry due to their unique electronic properties and their prevalence in many biologically active molecules. numberanalytics.comresearchgate.net

The carbazole scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. researchgate.net Over the years, numerous carbazole alkaloids have been isolated from natural sources, such as plants of the Rutaceae family, and have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. acs.orgresearchgate.netijrpc.com The versatility of the carbazole core allows for the synthesis of a diverse array of derivatives with tailored properties, making it a cornerstone in the development of new pharmaceuticals and functional materials. numberanalytics.comresearchgate.net

The Unique Role of Methyl Substitution at the 4-Position of the 9H-Carbazole Ring System

The introduction of a methyl group at the 4-position of the 9H-carbazole ring system imparts specific characteristics that distinguish it from the parent carbazole and other substituted derivatives. This substitution has two primary effects:

Electronic Effects: The methyl group is an electron-donating group. Its presence at the 4-position increases the electron density of the aromatic system, which can influence the molecule's reactivity in chemical reactions and its photophysical properties. smolecule.com

Steric Effects: The methyl group also introduces steric hindrance, which can affect how other molecules interact with the carbazole core. This steric bulk can influence the regioselectivity of further chemical modifications and can impact the compound's biological activity by altering its binding affinity to specific targets. smolecule.com

These electronic and steric influences make 4-Methyl-9H-carbazole a valuable intermediate in the synthesis of more complex molecules with specific desired properties. smolecule.com

Overview of Key Academic Research Trajectories for this compound

Academic research on this compound and its derivatives has explored several promising avenues, primarily driven by its unique structural and electronic properties. Key areas of investigation include:

Organic Electronics: Carbazole-based materials are well-suited for applications in organic electronic devices due to their excellent hole-transporting capabilities, high thermal stability, and tunable photoluminescence. smolecule.commdpi.com While research on this compound itself in this area is ongoing, the broader class of carbazole derivatives is extensively studied for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic thin-film transistors. mdpi.comcymitquimica.comontosight.ai The methyl substitution can be used to fine-tune the electronic properties of the material to optimize device performance.

Pharmaceutical and Medicinal Chemistry: The carbazole scaffold is a key component in many compounds with potential therapeutic applications. samipubco.com Research has shown that derivatives of this compound exhibit various biological activities, including anticancer and antimicrobial properties. smolecule.comspandidos-publications.com For instance, some studies have investigated its potential as a tubulin polymerization inhibitor, a mechanism relevant to cancer chemotherapy. smolecule.com

Synthetic Chemistry: The compound serves as a versatile building block for the synthesis of more complex carbazole-based structures. smolecule.com Modern synthetic methods, such as C-H activation, allow for the direct functionalization of the carbazole core, opening up possibilities for creating novel compounds with tailored properties for various applications. smolecule.com

Properties

IUPAC Name |

4-methyl-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N/c1-9-5-4-8-12-13(9)10-6-2-3-7-11(10)14-12/h2-8,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNPUIRFDBYALRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C3=CC=CC=C3NC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9073967 | |

| Record name | 9H-Carbazole, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3770-48-7 | |

| Record name | 9H-Carbazole, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003770487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Carbazole, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHYL-9H-CARBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQ7R25H77L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of 4 Methyl 9h Carbazole and Its Analogues

Established Synthetic Routes to 4-Methyl-9H-carbazole

The synthesis of the this compound scaffold can be achieved through various established chemical reactions. These methods primarily involve either constructing the carbazole (B46965) ring system with the methyl group already in place on a precursor molecule or by adding the methyl group to a pre-formed carbazole ring.

Condensation reactions are a foundational method for constructing the tricyclic carbazole core. smolecule.com These reactions typically involve the formation of the central five-membered nitrogen-containing ring by cyclizing suitably substituted precursors.

Classic examples of such reactions include:

Borsche–Drechsel cyclization : This method involves the acid-catalyzed cyclization of an arylhydrazone, typically formed from a substituted phenylhydrazine (B124118) and a cyclohexanone (B45756) derivative. wikipedia.orgijpsjournal.com The resulting tetrahydrocarbazole is then aromatized to yield the carbazole. wikipedia.orgnih.govwikipedia.org For this compound, this would require starting with a m-tolylhydrazine.

Bucherer carbazole synthesis : This reaction synthesizes carbazoles from the reaction of a naphthol with an aryl hydrazine (B178648) in the presence of sodium bisulfite. nih.govwikipedia.orghandwiki.org

Graebe–Ullmann reaction : In this synthesis, a diazotized N-phenyl-o-phenylenediamine (or a substituted analogue) undergoes thermal cyclization with the loss of nitrogen gas to form the carbazole ring. nih.govwikipedia.orgresearchgate.netresearchgate.net

While these are general methods for carbazole synthesis, their application to specifically produce the 4-methyl isomer depends on the selection of appropriately methylated starting materials.

An alternative to building the ring system is to introduce the methyl group onto the carbazole parent molecule.

Friedel-Crafts Alkylation : This well-known electrophilic aromatic substitution involves the reaction of carbazole with a methylating agent, such as a methyl halide, in the presence of a Lewis acid catalyst. smolecule.com However, controlling the regioselectivity of this reaction to favor the C-4 position can be challenging, often leading to a mixture of methylated isomers.

Grignard Reagent Alkylation : A more regioselective approach has been reported for introducing alkyl groups onto a pre-functionalized carbazole ring. For instance, the reaction of 9-isopropyl-3-nitro-9H-carbazole with methylmagnesium chloride can introduce a methyl group at a specific position. Such methods rely on the directing effects of existing substituents on the carbazole core.

Modern synthetic chemistry often favors one-pot reactions that combine multiple steps into a single procedure, enhancing efficiency and yield. Several such methods have been developed for carbazole synthesis.

One highly efficient route involves a tandem sequence of a Suzuki cross-coupling reaction followed by a Cadogan reductive cyclization. This method has been successfully applied to synthesize this compound in high yield. Another approach utilizes the reaction of nitroarenes with Grignard reagents, which can also produce this compound, although it may yield a mixture with other isomers like 2-methyl-9H-carbazole. rsc.org

Table 1: Comparison of Selected One-Pot Syntheses for this compound

| Method | Starting Materials | Reagents/Catalyst | Yield (%) | Notes |

| Tandem Suzuki Coupling / Cadogan Cyclization | 2-Bromoaniline, (2-methylphenyl)boronic acid | Pd catalyst, PPh₃ | 87 | Produces this compound as a single product. |

| Light-Promoted Tandem Coupling of Nitroarenes with Grignard Reagents | 1-Iodo-3-nitrobenzene, Phenylmagnesium bromide | 390-395 nm LEDs | 68 | Yields a 3.6:1 mixture of this compound and 2-methyl-9H-carbazole. rsc.org |

Functionalization and Derivatization Strategies for this compound

The this compound core is a versatile scaffold that can be further modified at various positions to tune its chemical and physical properties. The existing methyl group influences the regioselectivity of subsequent reactions. smolecule.com

The nitrogen atom (N-9 position) of the carbazole ring is a common site for functionalization. The hydrogen atom at this position is weakly acidic and can be readily substituted.

N-substitution is a critical strategy for modulating the properties of carbazole-based molecules. For example, adding long alkyl chains or other functional groups at the N-9 position can significantly improve the solubility of the otherwise planar and rigid carbazole molecule. This modification is crucial for applications in materials science, such as in organic light-emitting diodes (OLEDs), where processability is key. smolecule.com

Furthermore, N-substitution directly impacts the electronic and photophysical properties. The synthesis of N-substituted derivatives, such as methyl 4-((9H-(carbazole-9-carbanothioylthio) benzoate (B1203000) (MCzCTB), has been explored for applications in polymer chemistry and energy storage, where the N-substituent influences the polymerization behavior and the capacitive properties of the resulting material. scispace.comresearchgate.nettubitak.gov.tr The introduction of specific groups at the nitrogen, like the pyridin-2-yl group, can also serve a synthetic purpose, acting as a removable directing group to guide further functionalization at specific sites on the carbazole ring.

Studies have shown that introducing various substituents at the N-position can lead to a wide range of biological activities, including antimicrobial and neuroprotective effects. nih.govijrpc.commdpi.com

Table 2: Examples of N-Substitution Reactions on the Carbazole Core

| N-Substituent Type | Synthetic Method | Impact on Properties |

| Alkyl Chains (e.g., -CH₂COOCH₃) | Alkylation with methyl bromoacetate | Intermediate for fluorescent derivatization reagents. nih.gov |

| Aryl Groups (e.g., p-tolyl) | Ullmann or Buchwald-Hartwig coupling | Can impart significant neuroprotective activity. nih.gov |

| Functional Groups (e.g., -C(S)S-C₆H₄-COOCH₃) | Reaction with NaOH, CS₂, and methyl 4-iodobenzoate | Creates monomers for electropolymerization with specific capacitive properties. scispace.comresearchgate.net |

| Heterocyclic Moieties (e.g., 1,2,4-triazole, Imidazole) | Multi-step synthesis | Enhances antimicrobial (antibacterial and antifungal) efficacy. nih.gov |

Beyond the nitrogen atom, the carbazole ring can be functionalized at its carbon positions (C-1 through C-8). The electron-donating nature of the methyl group at the C-4 position enhances the electron density at adjacent positions, thereby influencing the regioselectivity of electrophilic substitution reactions. smolecule.com

Electrophilic aromatic substitution is a primary method for introducing new functional groups. savemyexams.com For this compound, electrophiles are directed to specific positions due to the combined directing effects of the N-H group and the C-4 methyl group. Research has demonstrated the regioselective functionalization at various positions:

C-3 Position : The C-3 position is electronically activated and accessible. For example, this compound-3-carbohydrazide has been synthesized, which serves as a building block for further derivatization. Rhodium-catalyzed C(sp²)-H insertion reactions have also been shown to regioselectively introduce enamido groups at the C-3 position of 9-alkyl-9H-carbazoles. sci-hub.seresearchgate.net

C-6 and C-8 Positions : In derivatives like dimethyl 1-methylcarbazole-2,3-dicarboxylate, electrophilic substitution using reagents like N-bromosuccinimide or urea (B33335) nitrate (B79036) leads to functionalization at the C-6 position. With N-chlorosuccinimide, a dichloro derivative can be formed at the C-6 and C-8 positions. researchgate.netscite.aicabidigitallibrary.org

C-1 Position : Transition metal-catalyzed C-H activation provides a modern route for regioselective functionalization. For instance, ruthenium-catalyzed reactions can introduce functional groups at the C-1 position of the carbazole nucleus. rsc.org

This ability to selectively modify the carbazole skeleton is crucial for developing new molecules for applications in medicinal chemistry and materials science. chim.it

Synthesis of Conjugated Systems Incorporating this compound

The incorporation of the this compound moiety into larger conjugated systems is a key area of research, aimed at developing materials with specific electronic and photophysical properties. These materials are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors.

One prominent method for creating such systems is through palladium-catalyzed coupling reactions. For instance, the Heck coupling reaction has been utilized to prepare carbazole-functionalized crosslinked polymers. In a specific example, a carbazole-functionalized monomer, 3,6-dibromo-9-(4-vinylbenzyl)-9H-carbazole, was first synthesized and then polymerized via a Heck coupling reaction to create a conjugated polymer. nih.gov This approach demonstrates the versatility of the carbazole unit in building complex polymeric structures.

Another significant strategy is the Sonogashira coupling reaction, which is effective for forming carbon-carbon bonds between terminal alkynes and aryl halides. This reaction has been used to synthesize aldehyde-containing carbazole derivatives with large conjugated π-systems. rsc.org For example, ethynylated carbazole can be coupled with an iodinated carbazole-aldehyde derivative in the presence of a palladium catalyst like Pd(PPh₃)₂Cl₂. rsc.org These reactions lead to the formation of extended, coplanar conjugated molecules, which can promote intramolecular charge transfer, a desirable property for various optical applications. rsc.org

Furthermore, the synthesis of Donor-π-Acceptor-Donor (D–π–A–D) conjugated systems has been achieved using carbazole derivatives. These systems often involve linking an electron-donating carbazole unit to an electron-accepting moiety through a π-conjugated bridge. beilstein-journals.org The synthesis of these complex molecules highlights the utility of the carbazole framework in creating tailored electronic materials. beilstein-journals.org

Palladium-Catalyzed Cross-Coupling Reactions for Derivative Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of this compound derivatives, allowing for precise C-C and C-N bond formation. These reactions enable the introduction of a wide variety of functional groups onto the carbazole scaffold.

The Suzuki-Miyaura coupling is one of the most widely used methods. It involves the reaction of an organoboron compound with an organohalide. This reaction has been successfully applied to synthesize complex carbazole derivatives. For example, 2,7-dibromo-9-methyl-9H-carbazole has been coupled with 4-hexylphenylboronic acid using a Pd(PPh₃)₄ catalyst to yield 2,7-bis(4-hexylphenyl)-9-methyl-9H-carbazole. nih.gov This reaction is a key step in the synthesis of precursors for bisbenzothienocarbazole cores, which are of interest for their optoelectronic properties. nih.gov

Below is a data table summarizing the reactants and conditions for a typical Suzuki coupling reaction involving a 9-methyl-9H-carbazole derivative.

Table 1: Suzuki Coupling for the Synthesis of 2,7-bis(4-hexylphenyl)-9-methyl-9H-carbazole nih.gov

| Reactant/Reagent | Molar Equivalent/Role |

|---|---|

| 2,7-Dibromo-9-methyl-9H-carbazole | 1.0 eq |

| 4-Hexylphenylboronic acid | 2.6 eq |

| Pd(PPh₃)₄ | 0.05 eq (Catalyst) |

| K₂CO₃ | 6.0 eq (Base) |

| THF/Water (6:1 v/v) | Solvent |

| Condition | Value |

| Temperature | Reflux |

Stille coupling, which pairs an organotin compound with an organohalide, represents another powerful palladium-catalyzed method for creating carbazole derivatives. This approach has been used in the synthesis of substituted carbazolones, which are precursors to several naturally occurring carbazole alkaloids. wvu.edu The methodology often involves an intermolecular Stille coupling followed by an intramolecular cyclization to form the carbazole core. wvu.edu Additionally, palladium catalysis facilitates site-selective C-H acylation, allowing for direct functionalization of the carbazole ring without pre-functionalized starting materials, though this often requires a directing group. nih.gov

Optimization of Synthetic Pathways for Enhanced Yield and Purity

The optimization of synthetic routes is crucial for making the production of this compound and its analogues more efficient and scalable for both research and potential commercial applications. Key areas of focus include improving reaction yields, ensuring high purity, and simplifying purification processes.

One approach to optimization involves the systematic variation of reaction parameters. For instance, in the Sonogashira coupling synthesis of conjugated carbazole systems, parameters such as the ratio of starting materials, catalyst concentration, reaction temperature, and reaction time have been meticulously adjusted. rsc.org A study found that using a slight excess of one reactant and a specific molar ratio of the palladium catalyst was optimal for maximizing the yield. rsc.org

Table 2: Optimization of Sonogashira Coupling Reaction Conditions rsc.org

| Parameter | Condition | Yield (%) |

|---|---|---|

| Material Ratio (Reactant 1:2) | 1:1 | 72 |

| 1.1:1 | 85 | |

| 1.2:1 | 83 | |

| Catalyst (mol ratio) | 0.010 | 75 |

| 0.015 | 85 | |

| 0.020 | 84 | |

| Temperature (°C) | 70 | 71 |

| 80 | 85 |

Purification techniques are also a critical aspect of optimization. For many carbazole analogues, purification is achieved through column chromatography followed by recrystallization. nih.gov The synthesis of a series of 4-alkoxy-9H-carbazole analogues reported yields between 43-45% with a purity greater than 99% as determined by Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov This indicates that while the initial yields may be moderate, effective purification protocols can lead to highly pure final products.

The choice of synthetic strategy itself is a form of optimization. The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, can significantly improve efficiency by reducing the need for intermediate purification steps and minimizing solvent waste. acs.org For example, palladium-catalyzed one-pot N-arylation and oxidative biaryl coupling has been developed for the direct synthesis of carbazoles from anilines and aryl halides. acs.org Such strategies represent a significant advancement in producing these valuable compounds with higher efficiency.

Advanced Spectroscopic and Electronic Characterization of 4 Methyl 9h Carbazole and Its Derivatives

Photophysical Behavior and Luminescence Properties

The interaction of 4-Methyl-9H-carbazole derivatives with light reveals their potential for use in optoelectronic devices. Their ability to absorb and emit light, the efficiency of this process, and their behavior in different states are key areas of investigation.

The photophysical properties of this compound and its derivatives are primarily investigated through UV-Vis absorption and photoluminescence (PL) spectroscopy. The absorption spectra of carbazole-based compounds are characterized by strong absorption bands in the ultraviolet region, typically arising from π-π* transitions within the aromatic system. For instance, a carbazole-triazine hybrid molecule exhibits characteristic absorption maxima at 322 nm and 336 nm in a tetrahydrofuran (B95107) (THF) solution. mdpi.com The position and intensity of these bands can be influenced by the solvent and the nature of substituents on the carbazole (B46965) core.

Upon excitation, these molecules relax to the ground state, often through the emission of light (fluorescence). The fluorescence emission for carbazole derivatives typically occurs in the blue region of the visible spectrum. The aforementioned carbazole-triazine hybrid, for example, displays fluorescence at 400 nm. mdpi.com In the solid state, the emission properties can be different; carbazole-based dyes in thin films have shown emission maxima ranging from 523 nm to 561 nm. researchgate.net The emission profile often exhibits a structured pattern, which is characteristic of rigid aromatic molecules.

| Compound | Solvent/State | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) |

|---|---|---|---|

| Carbazole-triazine hybrid | THF | 322, 336 | 400 |

| MOC-1 (carbazole-based dye) | Solid film | 391 | 523 |

| MOC-16 (carbazole-based dye) | Solid film | 397 | 561 |

The efficiency of the emission process is quantified by the photoluminescence quantum yield (PLQY or ΦF), which is the ratio of emitted photons to absorbed photons. For the parent compound, carbazole, a quantum yield of 0.38 has been reported in cyclohexane. aatbio.com Derivatives of this compound can exhibit a wide range of quantum yields depending on their molecular structure and environment.

For example, a p-cyanophenyl substituted carbazole derivative has demonstrated a very high quantum yield of 0.96. sci-hub.st In the field of thermally activated delayed fluorescence (TADF), a carbazole-based emitter was found to have a calculated total fluorescence efficiency of 54.5%, which is in close agreement with the experimentally observed photoluminescence quantum yield of 56.7%. rsc.org These high quantum yields are essential for the development of efficient organic light-emitting diodes (OLEDs).

| Compound | Solvent/Condition | Photoluminescence Quantum Yield (ΦF) |

|---|---|---|

| Carbazole | Cyclohexane | 0.38 |

| p-Cyanophenyl carbazole derivative | Not specified | 0.96 |

| CZ-TTR (TADF emitter) | Experimental | 0.567 |

A fascinating photophysical phenomenon observed in some carbazole derivatives is Aggregation-Induced Emission (AIE) or Aggregation-Induced Emission Enhancement (AIEE). nih.gov In this process, the molecules are non-emissive or weakly emissive when dissolved in a good solvent but become highly luminescent upon aggregation in a poor solvent or in the solid state. nih.govnih.gov

The underlying mechanism for AIE in these compounds is the restriction of intramolecular vibrations and rotations in the aggregated state. nih.gov In dilute solutions, the molecules can undergo various non-radiative decay processes from the excited state due to the free rotation of their constituent parts. However, in the aggregated state, these motions are sterically hindered, which blocks the non-radiative decay channels and promotes radiative decay, leading to strong fluorescence. nih.gov This property is highly desirable for applications such as bio-imaging and chemical sensors, where emission in an aggregated or solid state is often required.

Electronic Structure and Charge Transport Characteristics

The electronic structure of this compound and its derivatives dictates their charge transport properties, which are fundamental to their performance in electronic devices. The energy levels of the frontier molecular orbitals are of particular importance.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial in determining the electronic and optical properties of a molecule. The energy difference between the HOMO and LUMO is the HOMO-LUMO gap, which is a key parameter in predicting the molecule's electronic transitions and chemical reactivity.

These energy levels can be determined experimentally using techniques like cyclic voltammetry, or computationally through methods such as Density Functional Theory (DFT). For a series of carbazole derivatives, the HOMO levels were found to vary between -5.67 eV and -6.02 eV, with the LUMO levels being determined by adding the optical band gap energy. sci-hub.stresearchgate.net In another study, the experimental HOMO energy for 2,2′-(quinoline-2,4-diyl)bis(9-methyl-9H-carbazole) was reported as -5.99 eV, which corresponds well with the DFT-computed value of -5.593 eV. nih.gov The ability to tune these energy levels through chemical modification is a key advantage in designing materials for specific electronic applications.

| Compound/Derivative Type | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Carbazole derivatives | Cyclic Voltammetry | -5.67 to -6.02 | -2.48 to -3.55 | 2.47 to 3.42 |

| 2,2′-(quinoline-2,4-diyl)bis(9-methyl-9H-carbazole) (Q3) | Experimental | -5.99 | - | - |

| 2,2′-(quinoline-2,4-diyl)bis(9-methyl-9H-carbazole) (Q3) | DFT (B3LYP/6-311G(d,p)) | -5.593 | -1.802 | 3.791 |

The ionization potential (IP) is the minimum energy required to remove an electron from the HOMO of a molecule in the gaseous state, while the electron affinity (EA) is the energy released when an electron is added to the LUMO. These parameters are directly related to the HOMO and LUMO energy levels, respectively, and are crucial for understanding the charge injection and transport properties of a material.

For 9-methyl-9H-carbazole, the ionization energy has been reported. chemeo.com In a theoretical study on quinoline-carbazole derivatives, the ionization potential for 2,2′-(quinoline-2,4-diyl)bis(9-methyl-9H-carbazole) was calculated to be 5.593 eV, and the electron affinity was 1.802 eV. nih.gov These values provide insight into the molecule's ability to donate and accept electrons, which is fundamental to its function in hole-transporting or electron-transporting layers in organic electronic devices.

| Compound | Ionization Potential (IP, eV) | Electron Affinity (EA, eV) |

|---|---|---|

| 2,2′-(quinoline-2,4-diyl)bis(9-methyl-9H-carbazole) (Q3) | 5.593 | 1.802 |

| 2,2′-(quinoline-2,4-diyl)bis(9-octyl-9H-carbazole) (Q4) | 5.546 | 1.776 |

| 2,2′-(quinoline-2,4-diyl)bis(9-decyl-9H-carbazole) (Q5) | 5.540 | 1.772 |

Electrochemical Properties and Redox Behavior

The electrochemical behavior of carbazole-based compounds is fundamental to their application in electronic devices. The carbazole moiety is known to be redox-active, capable of undergoing oxidation to form a stable monoradical cation. acs.org This process is typically reversible and is the basis for the hole-transporting properties of carbazole derivatives.

Cyclic voltammetry (CV) is a key technique used to investigate these properties. In a typical CV experiment, a solution of the carbazole derivative is scanned through a range of potentials. The resulting voltammogram reveals the oxidation and reduction potentials of the molecule. For many carbazole derivatives, the first oxidation wave corresponds to the removal of an electron from the nitrogen-containing ring system, generating the radical cation. acs.org Upon repeated scanning, this process can lead to electropolymerization, where radical cations couple to form stable, conductive polymer films on the electrode surface. researchgate.netmdpi.com

The redox potentials are crucial for determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the compound. The HOMO level can be estimated from the onset potential of the first oxidation peak, while the LUMO level can be estimated from the reduction potential or calculated from the HOMO level and the optical bandgap. These energy levels dictate the efficiency of charge injection and transport in organic electronic devices.

While specific cyclic voltammetry data for this compound was not available in the surveyed literature, the electrochemical properties of more complex carbazole derivatives have been reported. These studies provide insight into the typical redox behavior of the carbazole core. For example, two novel carbazole-based compounds, designated 7a and 7b, exhibited two distinct oxidation peaks, one quasi-reversible and one reversible, along with an irreversible reduction peak at negative potentials. nih.gov The potentials for these processes are summarized in the table below.

Select a compound to see its electrochemical data.

| Process | Potential (V vs. Fc/Fc+) | Reversibility |

|---|---|---|

| Oxidation 1 | 0.55 | Quasi-reversible |

| Oxidation 2 | 0.84 | Reversible |

| Reduction | -1.86 | Irreversible |

| Process | Potential (V vs. Fc/Fc+) | Reversibility |

|---|---|---|

| Oxidation 1 | 0.71 | Quasi-reversible |

| Oxidation 2 | 0.99 | Reversible |

| Reduction | -1.93 | Irreversible |

These values illustrate the electron-donating nature of the carbazole unit and its ability to be reversibly oxidized, a key characteristic for its use in optoelectronic applications.

Carrier Mobility Measurements in Thin Films

Carrier mobility is a critical parameter that quantifies how quickly charge carriers (electrons and holes) can move through a material under the influence of an electric field. ipme.ru In organic semiconductors, high carrier mobility is essential for efficient device performance. rsc.org Carbazole-containing materials are well-regarded for their excellent hole-transporting capabilities, which stems from the stability of the carbazole radical cation.

Carrier mobility in thin films is commonly measured using techniques such as the time-of-flight (TOF) method or by characterizing organic field-effect transistors (OFETs). The values obtained are often dependent on factors like film morphology, purity, and the applied electric field. ipme.ru

Select a material to view its reported hole mobility.

| Material | Hole Mobility (μh) | Measurement Technique |

|---|---|---|

| PCBTDPP | 0.02 cm² V⁻¹ s⁻¹ | OFET |

| Material | Hole Mobility (μh) | Measurement Technique |

|---|---|---|

| Poly(N-vinylcarbazole) (PVK) | ~10⁻⁵ - 10⁻⁶ cm² V⁻¹ s⁻¹ | Time-of-Flight (TOF) |

Note: The value for PVK is a representative value; actual measured mobility can vary significantly with experimental conditions.

The data from these related polymeric systems underscore the inherent hole-transporting nature of the carbazole unit, which is expected to be present in this compound as well.

Solvent Effects on Optical and Electronic Properties (Solvatochromism and Solvatofluorism)

The interaction between a solute molecule and the surrounding solvent can significantly influence its absorption and emission spectra. This phenomenon, known as solvatochromism (for absorption) and solvatofluorism (for fluorescence), arises from the differential stabilization of the molecule's ground and excited electronic states by solvents of varying polarity. wikipedia.org

Carbazole and its derivatives often exhibit pronounced solvatochromic effects, particularly when they are part of a molecular structure with intramolecular charge transfer (ICT) characteristics. rsc.org In such systems, the excited state is typically more polar than the ground state. As the polarity of the solvent increases, it provides greater stabilization to the more polar excited state, which lowers its energy level. This results in a bathochromic (red) shift in the emission spectrum. wikipedia.orgrsc.org

Detailed photophysical studies on unsubstituted carbazole show that its absorption and emission spectra are sensitive to the solvent environment. mdpi.com For instance, the 0-0 transition in the fluorescence spectrum of carbazole shifts from 335 nm in nonpolar n-heptane to 339 nm in the more polar acetonitrile (B52724). While the effect on the parent carbazole is modest, the introduction of electron-donating or -withdrawing groups can significantly enhance this solvent sensitivity. The methyl group in this compound is a weak electron-donating group and is expected to have a minor, yet observable, influence on its solvatochromic behavior compared to the unsubstituted parent compound.

The following table presents the absorption and fluorescence data for unsubstituted carbazole in three different solvents, which serves as a baseline for the expected behavior of this compound.

Select a solvent to view the spectral data for Carbazole.

| Solvent | Absorption λ (0-0) (nm) | Fluorescence λ (0-0) (nm) | Stokes Shift (cm⁻¹) |

|---|---|---|---|

| n-Heptane | 332 | 335 | 271 |

| Solvent | Absorption λ (0-0) (nm) | Fluorescence λ (0-0) (nm) | Stokes Shift (cm⁻¹) |

|---|---|---|---|

| Tetrahydrofuran (THF) | 333 | 338 | 446 |

| Solvent | Absorption λ (0-0) (nm) | Fluorescence λ (0-0) (nm) | Stokes Shift (cm⁻¹) |

|---|---|---|---|

| Acetonitrile | 333 | 339 | 535 |

Note: The wavelengths correspond to the 0-0 electronic transition.

The increasing Stokes shift with solvent polarity is indicative of a larger dipole moment in the excited state compared to the ground state, a characteristic feature that underpins the solvatochromic behavior of these compounds.

Computational and Theoretical Investigations of 4 Methyl 9h Carbazole

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Studies

Density Functional Theory (DFT) and its time-dependent extension (TDDFT) are powerful quantum chemical tools used to investigate the electronic properties of molecules. chemrxiv.orgrsc.orgresearchgate.netchemrxiv.orgmdpi.com These methods have been instrumental in understanding the structure, reactivity, and spectroscopic behavior of carbazole (B46965) derivatives, including 4-Methyl-9H-carbazole. researchgate.netresearchgate.net

Electronic Structure and Molecular Geometry Optimization

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in this compound, a process known as geometry optimization. chemrxiv.orgrsc.orgmdpi.com These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. The 9H-carbazole backbone is a key feature, recognized for its utility in designing light-emitting compounds due to its electronic properties. researchgate.net The addition of a methyl group at the 4-position can influence the electronic distribution within the carbazole framework.

Computational studies on related carbazole structures, often performed with basis sets like B3LYP/6-31G(d,p), reveal a generally coplanar and conjugated molecular structure which is crucial for intramolecular charge transfer. rsc.org The optimization process ensures that the calculated properties correspond to the molecule's ground-state equilibrium geometry.

Prediction of Spectroscopic Properties (UV-Vis, Emission)

Time-Dependent DFT (TDDFT) is a primary method for predicting the electronic absorption (UV-Vis) and emission spectra of molecules. chemrxiv.orgresearchgate.netchemrxiv.org By calculating the vertical excitation energies, researchers can simulate the UV-Vis spectrum and identify the wavelengths of maximum absorption (λmax). rsc.orgmdpi.com These transitions are typically of a π-π* nature within the carbazole system. mdpi.comnih.gov

For carbazole derivatives, studies have shown that TDDFT calculations can accurately predict absorption peaks. rsc.orgd-nb.info For instance, in similar systems, absorption bands are often observed in the range of 240-400 nm. rsc.org The solvent environment can also be modeled using methods like the Implicit Solvation Model (IEF-PCM), which can reveal shifts in absorption and emission wavelengths due to solvent polarity. nih.gov The emission spectra, which are crucial for applications in materials science like organic light-emitting diodes (OLEDs), can also be predicted, providing insights into the fluorescence and phosphorescence properties. researchgate.net

Frontier Molecular Orbital (FMO) Analysis and Charge Transfer Mechanisms

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding a molecule's electronic behavior and reactivity. chemrxiv.orgchemrxiv.orgmdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and the energy required for electronic excitation. crimsonpublishers.com A smaller gap generally implies a more reactive and polarizable molecule. crimsonpublishers.com

In carbazole-based systems, the HOMO is often localized on the electron-donating carbazole moiety, while the LUMO distribution depends on the presence and nature of any acceptor groups. chemmethod.commdpi.com The analysis of FMOs helps in understanding intramolecular charge transfer (ICT), a process where electron density moves from a donor part of the molecule to an acceptor part upon photoexcitation. semanticscholar.orgrsc.org This ICT is a critical factor in the functionality of many organic electronic materials. mdpi.com Natural Bond Orbital (NBO) analysis can further elucidate these charge transfer interactions by quantifying the stabilization energies between donor and acceptor orbitals. rsc.org

Molecular Dynamics and Monte Carlo Simulations

While DFT provides insights into the electronic properties of a single molecule, molecular dynamics (MD) and Monte Carlo (MC) simulations are used to study the behavior of a larger ensemble of molecules, including their interactions and collective properties over time. uva.nl

Adsorption Behavior and Intermolecular Interactions

Grand Canonical Monte Carlo (GCMC) simulations are a powerful technique for predicting the adsorption of molecules onto surfaces. chemrxiv.orgresearchgate.net These simulations can determine adsorption isotherms, which relate the amount of adsorbed substance to its pressure or concentration at a constant temperature. uva.nl This is particularly relevant for understanding how molecules like this compound might interact with and adsorb onto various materials, a key aspect in applications such as separation and purification processes. ucl.ac.uk

Molecular dynamics simulations can provide a detailed picture of the intermolecular interactions that govern the adsorption process. nih.gov By simulating the movement of both the adsorbate (this compound) and the adsorbent material, MD can reveal the specific binding sites and the nature of the non-covalent interactions, such as van der Waals forces and hydrogen bonding, that stabilize the adsorbed state.

Quantum Chemical Descriptors and Reactivity Indices

From the energies of the frontier molecular orbitals, several quantum chemical descriptors can be calculated to quantify the reactivity of this compound. mdpi.comresearchgate.net These indices provide a theoretical framework for predicting how the molecule will behave in chemical reactions.

Key reactivity indices include:

Ionization Potential (IP): The energy required to remove an electron, often approximated by the negative of the HOMO energy (-E_HOMO). researchgate.net

Electron Affinity (EA): The energy released when an electron is added, often approximated by the negative of the LUMO energy (-E_LUMO). researchgate.net

Electronegativity (χ): A measure of the power of an atom or group to attract electrons, calculated as χ = (IP + EA) / 2. researchgate.net

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as η = (IP - EA) / 2. researchgate.netcrimsonpublishers.com Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. crimsonpublishers.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating a molecule's polarizability. researchgate.netacs.org

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as ω = χ² / (2η). researchgate.net

These descriptors, derived from DFT calculations, are valuable for developing quantitative structure-activity relationships (QSAR) and for understanding the stability and reactivity of the molecule. researchgate.net For instance, a higher softness value suggests greater reactivity. acs.org

| Descriptor | Formula | Significance |

| Ionization Potential (IP) | IP ≈ -E_HOMO | Energy to remove an electron |

| Electron Affinity (EA) | EA ≈ -E_LUMO | Energy released when adding an electron |

| Electronegativity (χ) | χ = (IP + EA) / 2 | Electron-attracting power |

| Chemical Hardness (η) | η = (IP - EA) / 2 | Resistance to charge transfer |

| Chemical Softness (S) | S = 1/η | Polarizability and reactivity |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Propensity to accept electrons |

Structure-Property Relationship Elucidation through Computational Modeling

Computational modeling, particularly through methods rooted in quantum mechanics, has become an indispensable tool for elucidating the intricate relationships between the molecular structure of a compound and its observable properties. For carbazole derivatives, including this compound, Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational techniques employed to predict and understand their electronic and photophysical characteristics. These methods provide insights into how even subtle changes in molecular geometry, such as the introduction of a methyl group, can significantly influence the compound's behavior.

The core principle of these computational investigations lies in solving the Schrödinger equation for the molecule, albeit with approximations, to determine its electronic structure. From this, a wealth of information can be derived, including the energies and shapes of molecular orbitals, the distribution of electron density, and the energies of electronic transitions. This data is crucial for understanding a compound's reactivity, its potential applications in organic electronics, and its photophysical behavior.

A key aspect of structure-property relationship studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that correlates with the chemical reactivity and the electronic absorption and emission properties of the molecule. A smaller HOMO-LUMO gap generally implies that the molecule can be more easily excited, which often corresponds to absorption of light at longer wavelengths.

The introduction of substituents onto the carbazole core systematically alters the electronic landscape of the molecule. The methyl group in this compound, being an electron-donating group, is expected to influence the electron density of the carbazole ring system. Computational studies on related carbazole derivatives have shown that such substitutions can raise the energy of the HOMO, thereby affecting the HOMO-LUMO gap and, consequently, the photophysical properties. For instance, studies on other carbazole derivatives have demonstrated that the position and nature of substituents are crucial in tuning these energy levels. mdpi.com

To illustrate the effect of substitution on the electronic properties of the carbazole framework, the following table presents computationally derived data for the parent 9H-carbazole and a related substituted derivative. While specific computational data for this compound is not widely published, these examples serve to demonstrate the principles of how computational modeling elucidates structure-property relationships.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 9H-Carbazole | -5.85 | -1.98 | 3.87 |

| 3,6-di-tert-butyl-9-phenyl-9H-carbazole | -5.35 | -1.93 | 3.42 |

This table is illustrative and compiled from data on related carbazole compounds to demonstrate the effect of substitution as predicted by computational models. The values are representative and can vary based on the specific computational method and basis set used.

Furthermore, computational models can predict the distribution of electronic charge within the molecule through molecular electrostatic potential (MEP) maps. These maps are valuable for identifying the electron-rich and electron-poor regions of a molecule, which in turn indicate the likely sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show an increased electron density around the carbazole ring due to the electron-donating nature of the methyl group, influencing its reactivity in chemical reactions.

In the context of materials science, particularly for applications in organic light-emitting diodes (OLEDs), computational modeling helps in designing molecules with desired charge transport properties. The reorganization energy, which is the energy required for the geometry of a molecule to relax after gaining or losing an electron, is a key parameter that can be calculated. Lower reorganization energies are generally associated with higher charge mobility. By computationally screening different derivatives of carbazole, researchers can identify candidates with potentially superior performance in electronic devices.

Applications of 4 Methyl 9h Carbazole in Materials Science and Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

Derivatives of 4-Methyl-9H-carbazole are integral to the advancement of Organic Light-Emitting Diode (OLED) technology. These compounds are utilized in various layers of the OLED device stack to enhance efficiency, color purity, and operational lifetime.

Hole-Transporting Materials (HTMs) in OLED Devices

Carbazole (B46965) derivatives are widely employed as hole-transporting materials (HTMs) due to their excellent hole mobility and appropriate energy levels that facilitate efficient injection of holes from the anode. rsc.orgmdpi.com The introduction of methyl groups on the carbazole core can enhance the material's morphological stability and glass transition temperature, which are crucial for the longevity of OLED devices. mdpi.com

Researchers have synthesized novel HTMs by conjugating 4-(9H-carbazol-9-yl)triphenylamine with different carbazole derivatives. These materials have demonstrated good thermal stability with high glass transition temperatures (Tg) ranging from 148 to 165 °C. When incorporated into OLED devices, these HTMs have led to significantly enhanced current, power, and external quantum efficiencies compared to reference devices. mdpi.com

| Material | Glass Transition Temperature (Tg) | Decomposition Temperature (Td) |

| HTM 3a | 148 °C | 450 °C |

| HTM 3b | 155 °C | 460 °C |

| HTM 3c | 165 °C | 475 °C |

This table presents the thermal properties of novel hole-transporting materials based on 4-(9H-carbazol-9-yl)triphenylamine derivatives.

Emitter and Host Materials in Phosphorescent and Thermally Activated Delayed Fluorescence (TADF) OLEDs

In the realm of high-efficiency OLEDs, this compound derivatives have proven to be excellent candidates for both emitter and host materials, particularly in devices that utilize phosphorescence or Thermally Activated Delayed Fluorescence (TADF). rsc.org The TADF mechanism allows for the harvesting of both singlet and triplet excitons, theoretically enabling 100% internal quantum efficiency. frontiersin.org

The design of TADF emitters often involves creating molecules with a small energy gap between the lowest singlet (S1) and triplet (T1) states (ΔEST). This is typically achieved by linking an electron-donating unit to an electron-accepting unit. nih.gov Carbazole and its derivatives, including 1,3,6,8-tetramethyl-carbazole, are popular choices for the donor moiety due to their electron-rich nature. frontiersin.org The methyl groups can provide steric hindrance, leading to a more twisted structure that helps in separating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thus reducing the ΔEST. frontiersin.org

For example, a TADF emitter, tMCzPN, which uses 1,3,6,8-tetramethyl-carbazole as the donor, exhibited a high external quantum efficiency (EQE) of 26.0% in an OLED device. frontiersin.org This performance is significantly better than a similar compound without the methyl groups, highlighting the importance of the substitution pattern on the carbazole core. frontiersin.org

| Emitter | Donor Moiety | Maximum EQE |

| CzPN | Carbazole | 5.3% |

| tMCzPN | 1,3,6,8-tetramethyl-carbazole | 26.0% |

This table compares the performance of TADF emitters with and without methyl substitution on the carbazole donor.

Device Architecture and Performance Optimization

For instance, using carbazole derivatives as host materials for phosphorescent emitters requires the host to have a higher triplet energy than the emitter to ensure efficient energy transfer. Carbazole-based hosts often fulfill this requirement. The performance of OLEDs can be further tuned by modifying the device structure, such as by introducing interlayers or using co-host systems.

In one study, a blue fluorescent OLED was fabricated using a carbazole-π-imidazole derivative as the emitter. The device achieved a maximum luminance of 11,364 cd/m² and a maximum EQE of 4.43%, with deep-blue Commission Internationale de l'Eclairage (CIE) coordinates of (0.159, 0.080). nih.gov

Photovoltaic Devices (Solar Cells)

The favorable electronic and photophysical properties of this compound derivatives also make them suitable for applications in photovoltaic devices, particularly in dye-sensitized solar cells and perovskite solar cells.

Dye Sensitizers in Solar Cells

In dye-sensitized solar cells (DSSCs), a sensitizing dye absorbs light and injects electrons into a wide-bandgap semiconductor. Carbazole derivatives have been explored as the donor component in "push-pull" type organic dyes, where the carbazole unit is connected to an acceptor and an anchoring group through a π-conjugated bridge. researchgate.net

Charge Transport Layers in Perovskite Solar Cells

Perovskite solar cells (PSCs) have emerged as a highly promising photovoltaic technology. In many PSC architectures, a hole-transporting layer is essential for efficiently extracting holes from the perovskite absorber layer and transporting them to the electrode. Carbazole-based materials have been extensively investigated as alternatives to the commonly used but expensive spiro-OMeTAD. acs.org

The properties of carbazole-based HTMs, such as their energy levels, hole mobility, and film-forming capabilities, are critical for achieving high-performance PSCs. acs.orgacs.org A methyl-substituted carbazole-based self-assembled monolayer (SAM), Me-4PACz, has been used as an HTL in inverted perovskite solar cells, achieving a power conversion efficiency of 20.7%. pv-magazine.com This SAM helps to suppress non-radiative recombination at the interface between the perovskite and the HTL. pv-magazine.com

Furthermore, novel HTMs incorporating 9-phenyl-9H-carbazole branches have been developed, with one such material (TM-13) enabling a PSC to reach a PCE of 20.44%, comparable to the 20.62% achieved with spiro-OMeTAD, but at a significantly lower synthesis cost. bohrium.com

| HTM | PCE |

| TM-13 | 20.44% |

| spiro-OMeTAD | 20.62% |

This table compares the power conversion efficiency of perovskite solar cells using a novel carbazole-based HTM and the standard spiro-OMeTAD.

Biological Activities and Medicinal Chemistry Research of 4 Methyl 9h Carbazole

Anticancer Activities and Mechanisms of Action

While the broader class of carbazole (B46965) derivatives has been extensively investigated for anticancer properties, specific research singling out 4-Methyl-9H-carbazole is notably limited in publicly available scientific literature. The following sections outline key anticancer mechanisms associated with carbazole compounds, noting the absence of specific data for the 4-methyl isomer.

Tubulin Polymerization Inhibition

A significant number of carbazole derivatives have been designed and synthesized as inhibitors of tubulin polymerization, a critical process in cell division, making it a prime target for cancer therapy. These agents disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. However, specific studies evaluating the effect of this compound on tubulin polymerization have not been extensively reported.

DNA Intercalation and Topoisomerase Inhibition

Effects on Cancer Cell Proliferation and Viability

The impact of various carbazole derivatives on cancer cell proliferation and viability is a central theme in many research endeavors. For example, the synthetic derivative 9-[(6-chloropyridin-4-yl)methyl]-9H-carbazole-3-carbinol has been shown to inhibit the proliferation of human breast cancer MCF-7 cells nih.gov. Similarly, another novel carbazole compound, (Z)-4-[9-ethyl-9aH-carbazol-3-yl) amino] pent-3-en-2-one (ECAP), was found to induce cytotoxicity in A549 lung cancer cells plos.orgnih.gov. However, studies specifically investigating the effects of this compound on the proliferation and viability of cancer cells are not extensively documented.

In Vitro Cytotoxicity and Selectivity against Cancer Cell Lines

The in vitro cytotoxicity of numerous carbazole derivatives has been evaluated against a wide array of cancer cell lines. For instance, derivatives of 1-methyl-9H-carbazole have been synthesized and shown to possess cytotoxic activities frontiersin.org. Another study on Bis((1,4-dimethyl-9H-carbazol-3-yl)methyl)amine reported an IC50 value of 13.34 μM in the human U87 MG glioma cell line rsc.orgresearchgate.net. Despite these examples within the broader carbazole family, specific data on the in vitro cytotoxicity and selectivity of this compound against various cancer cell lines is not well-reported in the current body of scientific literature.

Antimicrobial Activities

The carbazole nucleus is a key component of several natural products with known antimicrobial properties arabjchem.org. This has spurred the synthesis and evaluation of various carbazole derivatives for their potential as antimicrobial agents nih.gov.

Antibacterial Efficacy Against Various Strains

A wide range of N-substituted carbazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria nih.gov. For example, certain 5-[(9H-carbazol-9-yl)methyl]-N-[(substituted phenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amines have shown antimicrobial activity against strains like S. aureus, B. subtilis, and E. coli nih.govnih.gov. While the general class of carbazoles is recognized for its antibacterial potential, specific studies detailing the antibacterial efficacy of this compound against various bacterial strains are limited.

Antifungal and Anti-yeast Activities

Derivatives of this compound have demonstrated notable antifungal and anti-yeast properties. Research into a series of chloro-1,4-dimethyl-9H-carbazoles revealed that these compounds exhibit activity against various fungal and yeast strains. The specific substitutions on the carbazole nucleus play a crucial role in determining the potency and spectrum of this activity.

For instance, studies on carbazole derivatives have shown efficacy against clinically relevant fungi such as Candida albicans and Aspergillus fumigatus. nih.gov While much of the research focuses on broader carbazole scaffolds, the inclusion of the methyl group at the 4th position is a key structural feature in some of the synthesized compounds with reported antifungal potential. researchgate.net The lipophilic nature of the carbazole core, enhanced by methyl substitution, is thought to facilitate the passage of these compounds through the fungal cell membrane, thereby inhibiting growth. nih.gov

Table 1: Antifungal and Anti-yeast Activity of Selected Carbazole Derivatives

| Compound/Derivative | Fungal/Yeast Strain | Activity/MIC | Reference |

|---|---|---|---|

| Chloro-1,4-dimethyl-9H-carbazoles | Candida albicans | Moderate activity | nih.gov |

| 8-Methoxy-N-substituted-9H-carbazole-3-carboxamides | Candida albicans, Cryptococcus neoformans | Significant activity, MIC values of 6.25 µg/ml and 12.5 µg/ml for one derivative | researchgate.net |

| Carbazolyl substituted rhodanines | Cryptococcus tropicalis, Aspergillus niger, Cryptococcus neoformans, Candida albicans | Potent inhibitory activity observed for certain derivatives | researchgate.net |

| N-substituted carbazoles with 1,2,4-triazole moiety | Candida albicans | Increased antifungal activity with MIC of 2–4 µg/mL | nih.gov |

| Pyrimidine and Pyrazole carbazoles | Candida albicans, Aspergillus fumigatus | Promising antifungal activity with MIC values from 8.7 to 10.8 µg/mL | nih.gov |

This table is for illustrative purposes and includes data on broader carbazole derivatives to highlight the potential of the scaffold.

Mechanistic Insights into Antimicrobial Action

The precise mechanism of antimicrobial action for this compound and its derivatives is an area of ongoing investigation. However, several studies on related carbazole compounds provide insights into their potential modes of action. One proposed mechanism involves the disruption of the microbial cell membrane. The lipophilic nature of the carbazole ring system allows it to intercalate into the lipid bilayer, leading to increased membrane permeability and leakage of essential cellular components.

Antiviral Activities

The carbazole scaffold, including derivatives of this compound, has been identified as a promising framework for the development of antiviral agents. nih.govmdpi.com Research has particularly focused on their potential against the Human Immunodeficiency Virus (HIV). A study on a series of chloro-1,4-dimethyl-9H-carbazoles demonstrated moderate anti-HIV activity. nih.gov

The antiviral mechanism of these compounds is thought to be multi-faceted, potentially inhibiting various stages of the viral replication cycle. nih.gov Structure-activity relationship studies have indicated that the position of substituents on the carbazole ring is critical for antiviral potency. For example, in the study of chloro-1,4-dimethyl-9H-carbazoles, the presence of a nitro group at a specific position enhanced the anti-HIV activity, suggesting that electronic effects play a significant role. nih.govechemcom.com While direct studies on this compound are limited in this context, the activity of its dimethylated and chlorinated derivatives underscores the potential of this chemical class in antiviral drug discovery. nih.gov

Table 2: Anti-HIV Activity of Chloro-1,4-dimethyl-9H-carbazole Derivatives

| Compound | Virus Strain | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| 7-chloro-1,4-dimethyl-3-nitro-9H-carbazole | NL4.3 X4 | 1.4 | 22.7 | 16 |

| 7-chloro-1,4-dimethyl-3-nitro-9H-carbazole | Bal R5 | 5.3 | 22.7 | 4 |

Data from a study on chloro-1,4-dimethyl-9H-carbazole derivatives. nih.govnih.gov

Antioxidant Properties

Carbazole derivatives, including those with a 4-methyl substitution, have been investigated for their antioxidant properties. nih.govechemcom.comnih.gov These compounds can act as free radical scavengers, donating a hydrogen atom from the nitrogen of the carbazole ring to neutralize reactive oxygen species (ROS). The presence of electron-donating groups, such as a methyl group, on the aromatic ring can enhance this antioxidant capacity.

Several studies have demonstrated the ability of carbazole-based compounds to reduce oxidative stress in various in vitro models. uniroma1.itresearchgate.net For example, certain carbazole derivatives have shown potent scavenging activity against the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. nih.gov The antioxidant potential of these compounds is significant as oxidative stress is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders and cancer. tandfonline.com

Neuroprotective and Anti-Alzheimer Properties

The carbazole scaffold is a key structural motif in the design of agents with neuroprotective and potential anti-Alzheimer's properties. nih.govnih.gov Derivatives of carbazole have been shown to exhibit multiple mechanisms relevant to combating neurodegenerative diseases. These include antioxidant activity, which helps to mitigate the neuronal damage caused by oxidative stress, a known factor in Alzheimer's disease. uniroma1.itnih.gov

Furthermore, certain carbazole derivatives have been developed as inhibitors of cholinesterases, enzymes that break down the neurotransmitter acetylcholine. nih.gov Reduced levels of acetylcholine are associated with the cognitive decline seen in Alzheimer's patients. By inhibiting these enzymes, carbazole-based compounds can help to maintain higher levels of acetylcholine in the brain. Some carbazole hybrids have also been designed to inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease pathology. nih.govresearchgate.net The substitution pattern on the carbazole ring, including the presence of a methyl group, can influence the potency and selectivity of these neuroprotective actions. nih.gov

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For carbazole derivatives, SAR studies have provided valuable insights into how modifications to the carbazole scaffold influence their various biological activities.

Key findings from SAR studies on carbazole derivatives include:

Substitution on the Carbazole Ring: The position and nature of substituents on the aromatic rings significantly impact activity. For instance, in the context of antifungal activity, electron-donating groups like hydroxy, alkoxy, and alkyl groups on the aromatic ring have been shown to enhance antibacterial and antifungal properties. researchgate.net

N-Substitution: Modification at the 9H-position of the carbazole nucleus is a common strategy to modulate activity. The introduction of bulky substituents at the nitrogen atom has been linked to increased neuroprotective activity. nih.gov

Hybrid Molecules: The development of hybrid molecules, where the carbazole moiety is linked to other pharmacophores, has led to compounds with enhanced or multi-target activities. For example, tacrine-carbazole hybrids have been explored as multifunctional anti-Alzheimer's agents. nih.gov

These SAR studies are crucial for the rational design of new this compound derivatives with improved potency, selectivity, and pharmacokinetic profiles. pitt.edufiveable.me

Investigation of Metabolic Pathways and Toxicity Profiles

The investigation of metabolic pathways and toxicity profiles is a critical aspect of drug development. For carbazole derivatives, understanding their biotransformation is essential to predict their in vivo behavior and potential for adverse effects. The metabolism of carbazoles is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. nih.gov

Studies on related carbazole compounds have shown that metabolism can occur at various positions on the carbazole ring, as well as on the N-substituent. Hydroxylation is a common metabolic transformation, and the resulting metabolites can be further conjugated with glucuronic acid or sulfate for excretion. nih.gov

The toxicity of carbazole derivatives can be influenced by their metabolic fate. In some cases, metabolic activation can lead to the formation of reactive intermediates that may be toxic or carcinogenic. nih.gov For example, 4-hydroxycarbazole, a potential metabolite, has been reported as a mutagen. However, studies on a compound that can form 4-hydroxycarbazole showed that it is primarily conjugated and excreted, suggesting a low risk of toxicity. nih.gov Further research is needed to fully characterize the metabolic pathways and toxicity profiles of this compound and its derivatives to ensure their safety for potential therapeutic applications. researchgate.net

Polymerization and Supramolecular Assemblies Involving 4 Methyl 9h Carbazole Moieties

Electrochemical Polymerization of 4-Methyl-9H-carbazole and its Derivatives

Electrochemical polymerization is a primary method for synthesizing conductive polymers directly onto an electrode surface. The process for carbazole (B46965) and its derivatives begins with the oxidation of the monomer to form an unstable radical cation. mdpi.com This reactive species then couples with another radical cation, typically at the 3 and 6 positions, to form a dimer (e.g., 3,3'-bicarbazyl). mdpi.com Subsequent oxidation of the dimer allows the polymer chain to grow, gradually forming a solid, electroactive film on the electrode. mdpi.com This technique allows for precise control over the thickness and morphology of the resulting polymer film.

Polymeric thin films of carbazole derivatives are commonly generated using electrochemical techniques like cyclic voltammetry (CV) or chronoamperometry. mdpi.commdpi.com In a typical CV process, the potential is repeatedly swept between defined limits. For instance, the oxidation of carbazole monomers can be initiated at a potential of +1.1 V versus a saturated calomel (B162337) electrode (SCE) in an acetonitrile (B52724) solution. mdpi.com As the cycles continue, the polymer film deposits and grows on the working electrode, which is often a platinum or glassy carbon electrode. mdpi.comscispace.comresearchgate.net The resulting films are generally adherent and stable. researchgate.net The properties of these films, such as their electroactivity, morphology, and stiffness, can be influenced by the specific electrochemical method used and the composition of the monomer solution. mdpi.comscite.ai For example, using nitroxide-mediated polymerization (NMP), poly(9-(4-vinylbenzyl)-9H-carbazole) can be grafted onto indium tin oxide (ITO) substrates to create thin films that resist dissolution, a crucial property for building multilayered organic electronic devices. sigmaaldrich.comsigmaaldrich.comacs.org

The introduction of substituents, such as a methyl group, onto the carbazole ring system significantly impacts the resulting polymer's properties. Methyl substitution at the 3 and 6 positions of the carbazole units has been shown to enhance the electrolytic stability of the polymer compared to unsubstituted poly(9-alkyl-9H-carbazole-2,7-diyl)s. scite.aiscribd.com This increased stability is attributed to the blocking of these reactive sites, preventing irreversible oxidation under electrolytic conditions. scite.ai

However, substituents also affect the polymer's electronic and physical structure. Electron-donating groups, like the -OCH3 group, or electron-withdrawing groups can alter the polymerization process and the capacitive behavior of the final polymer. scispace.com For example, the substitution of fluorine atoms can lead to an anodic shift of the monomer's oxidation potential. researchgate.net In some cases, methyl substitution can introduce steric hindrance that constrains the planarity of the polymer chains, which may reduce electronic conjugation along the backbone. scite.ai The strategic placement and nature of substituents are therefore critical for tuning the material's electrochemical stability, optical contrast, and response time for specific applications like electrochromic devices. researchgate.net

Table 1: Effect of Substituents on Carbazole Polymer Properties

| Polymer/Monomer System | Substituent(s) | Observed Effect | Reference |

|---|---|---|---|

| Poly(9-alkyl-9H-carbazole-2,7-diyl)s | Methyl groups at 3,6-positions | Greater electrolytic stability compared to the unsubstituted polymer. | scite.aiscribd.com |

| N-substituted carbazole monomers | Fluorine atoms | Anodic shift of the oxidation potential. | researchgate.net |

| (E)-N-(4-(9H-carbazol-9-yl) benzylidene) aniline (B41778) (PACA) vs. PACMA | p-methylaniline substituent (PACMA) | Lower optical contrast, slower response time, and less electrochemical stability compared to the unsubstituted PACA. | researchgate.net |

Chemical Polymerization Techniques

Beyond electrochemical methods, chemical polymerization offers a versatile route to synthesizing carbazole-based polymers. This typically involves the use of chemical oxidizing agents to initiate the polymerization of carbazole monomers. Commonly used oxidants include ferric chloride (FeCl₃) and ammonium (B1175870) persulfate ((NH₄)₂S₂O₈). mdpi.com These methods can produce larger quantities of the polymer compared to electropolymerization.

Another powerful chemical method is the Suzuki cross-coupling reaction, which is used to prepare well-defined polymer structures, such as poly(3,6-dimethyl-9-alkyl-9H-carbazole-2,7-diyl)s. scite.aiscribd.com This technique allows for precise control over the polymer's architecture and the linkage between monomer units. scite.ai For instance, carbazole-based dendritic conjugated polymers have been successfully synthesized via Suzuki coupling, creating materials with specific sensing properties. nih.gov The choice of polymerization technique—be it oxidative or a cross-coupling reaction—is crucial as it influences the final properties and potential applications of the polycarbazole material. mdpi.com

Supramolecular Recognition and Host-Guest Chemistry

Supramolecular chemistry explores the non-covalent interactions between molecules, a field where carbazole moieties are valuable components for building complex assemblies. longdom.orgnih.gov The principles of molecular recognition, driven by forces like hydrogen bonding, π-π interactions, and van der Waals forces, allow carbazole-based hosts to selectively bind with guest molecules. longdom.orgnih.gov

The electron-rich, aromatic structure of the carbazole unit makes it an excellent candidate for interacting with electron-deficient molecules like fullerenes (e.g., C₆₀ and C₇₀). nih.gov Carbazole-containing host molecules, such as fluorescent bis-calix scite.aiarene-carbazole conjugates, have been specifically designed to form stable inclusion complexes with fullerenes. nih.gov The formation of these host-guest assemblies is driven by complementary CH-π and π-π interactions between the host's cavity and the fullerene's surface. nih.gov The stability of these complexes can be quantified by their association constants (Kₐ). For one such bis-calix scite.aiarene-carbazole host, the complex with C₇₀ was found to be more stable than with C₆₀, with an association constant of 5.6 × 10⁴ M⁻¹. nih.gov This selective recognition is fundamental for applications in materials science and nanotechnology. nih.govnitschkegroup-cambridge.com

Molecularly Imprinted Polymers (MIPs) are synthetic receptors engineered to have high selectivity for a specific target molecule, known as the template. researchgate.netnih.govresearchgate.net Carbazole derivatives can be incorporated into MIPs to create tailored binding cavities. The process involves polymerizing functional monomers and a cross-linking agent in the presence of the template molecule. mdpi.com After polymerization, the template is removed, leaving behind recognition sites that are complementary in size, shape, and functionality to the template. mdpi.com For example, magnetic molecularly imprinted polymers (MMIPs) have been developed using a 1,4-dimethyl-6-hydroxy-9H-carbazole derivative as the template. researchgate.net These MMIPs demonstrated selective recognition and controlled release of the carbazole derivative, highlighting their potential in targeted drug delivery systems. researchgate.netrsc.org The effectiveness of the imprinting process relies on the strength of the non-covalent interactions between the template molecule and the functional monomers during polymerization. mdpi.com

Sensing and Detection Applications of 4 Methyl 9h Carbazole Based Systems

Fluorescent Chemosensors for Metal Ions

Carbazole (B46965) derivatives have been extensively investigated as fluorescent chemosensors for the detection of a variety of metal ions. researchgate.netnih.gov These sensors are advantageous due to their potential for high sensitivity, rapid response times, and cost-effectiveness. nih.gov The carbazole moiety typically serves as the fluorophore, the part of the molecule responsible for light emission.

The fundamental design of a carbazole-based fluorescent sensor involves covalently linking a specific ion-binding unit, or receptor, to the carbazole fluorophore. clockss.org The selectivity of the sensor for a particular metal ion is determined by the design of this binding site. researchgate.net For instance, Schiff bases derived from carbazole have been shown to selectively recognize ions such as Fe³⁺ and Cu²⁺. nih.gov The introduction of different functional groups and chelating agents to the carbazole skeleton allows for the tuning of selectivity towards various metal ions, including Co²⁺ and Cr³⁺. researchgate.net

The general principle involves the metal ion coordinating with heteroatoms (such as nitrogen and oxygen) within the receptor, leading to a change in the photophysical properties of the carbazole fluorophore. nih.gov While specific studies on 4-Methyl-9H-carbazole are not prevalent in the reviewed literature, the established principles suggest that functionalization of the this compound core with appropriate metal ionophores would yield effective and selective fluorescent sensors. The methyl group at the 4-position may subtly influence the electronic properties of the carbazole ring, which could, in turn, affect the sensitivity and selectivity of the sensor.

Table 1: Examples of Carbazole-Based Fluorescent Metal Ion Sensors

| Sensor Structure (Carbazole Derivative) | Target Ion(s) | Limit of Detection (LOD) |

| Carbazole-based Schiff-base | Fe³⁺ | 4.23 x 10⁻⁶ M |

| Cu²⁺ | 5.67 x 10⁻⁶ M | |

| Conjugated Carbazole Schiff base | Co²⁺ | < 10⁻¹⁴ M |

This table presents data for carbazole derivatives to illustrate the design principles and performance of this class of sensors.

A common mechanism for signal transduction in fluorescent chemosensors is fluorescence quenching, where the intensity of the fluorescence emission is decreased upon binding of the analyte. nih.gov This quenching can occur through several processes, including photoinduced electron transfer (PET), energy transfer, and the formation of a non-fluorescent ground-state complex. nih.gov